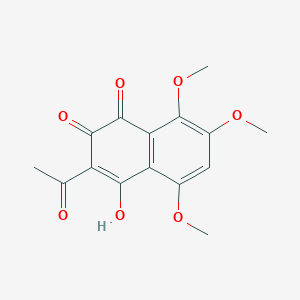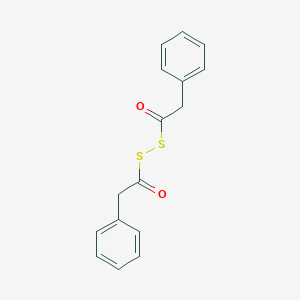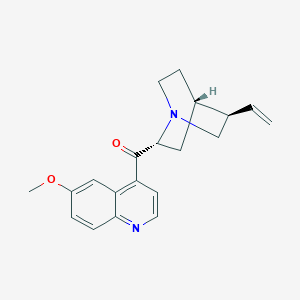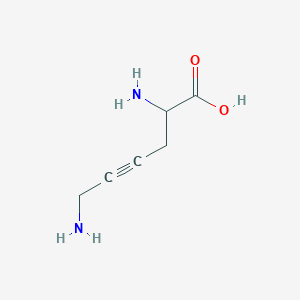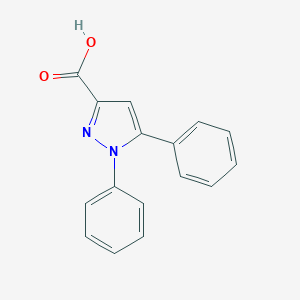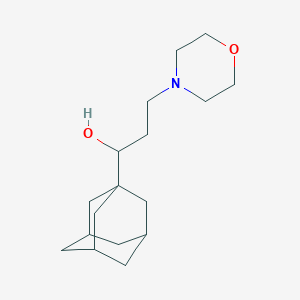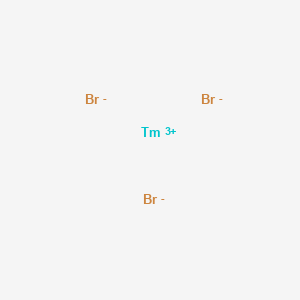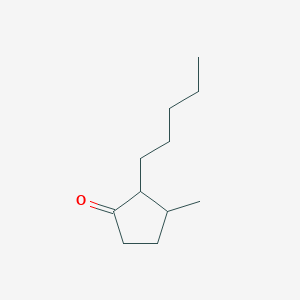
Tetrahydrojasmone
描述
Tetrahydrojasmone, also known as 3-methyl-2-pentylcyclopentanone, is an organic compound with the molecular formula C11H20O. This compound is a derivative of cyclopentanone and is characterized by the presence of a methyl group and a pentyl group attached to the cyclopentanone ring. It is commonly used as a precursor in the synthesis of various fragrances and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Tetrahydrojasmone, can be synthesized through several methods. One common method involves the ketonization of adipic acid in the presence of barium hydroxide at elevated temperatures. The reaction proceeds as follows:
(CH2)4(CO2H)2→(CH2)4CO+H2O+CO2
This reaction yields cyclopentanone, which can then be further modified to introduce the methyl and pentyl groups.
Another method involves the dehydrogenation of cyclopentanol in the presence of a Cu-Zn catalyst at 260°C, yielding cyclopentanone with a 22% yield . The cyclopentanone can then undergo further reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of cyclopentanone, 3-methyl-2-pentyl-, typically involves large-scale ketonization processes using adipic acid or its derivatives. The reaction conditions are optimized to maximize yield and minimize by-products. The use of heterogeneous catalysts and controlled reaction environments ensures efficient production.
化学反应分析
Types of Reactions
Tetrahydrojasmone, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl group in the cyclopentanone ring.
Common Reagents and Conditions
Oxidation: Cyclopentanone can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids.
Reduction: Reduction of cyclopentanone can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce cyclopentanol.
Substitution: Substitution reactions can be carried out using various alkyl halides in the presence of a base to introduce different alkyl groups.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Cyclopentanol
Substitution: Alkyl-substituted cyclopentanones
科学研究应用
Tetrahydrojasmone, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Cyclopentanone derivatives are used in the production of fragrances, flavors, and specialty chemicals.
作用机制
The mechanism of action of cyclopentanone, 3-methyl-2-pentyl-, involves its interaction with specific molecular targets and pathways. The carbonyl group in the cyclopentanone ring can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The presence of the methyl and pentyl groups can influence the reactivity and selectivity of these reactions.
相似化合物的比较
Tetrahydrojasmone, can be compared with other similar compounds such as:
Cyclopentanone: The parent compound without the methyl and pentyl substituents.
2-Pentylcyclopentanone: A derivative with a pentyl group but without the methyl group.
3-Methylcyclopentanone: A derivative with a methyl group but without the pentyl group.
The uniqueness of cyclopentanone, 3-methyl-2-pentyl-, lies in the presence of both the methyl and pentyl groups, which can significantly influence its chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
3-methyl-2-pentylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGOYMWXFOWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864354 | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-63-0 | |
| Record name | 3-Methyl-2-pentylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrojasmone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pentylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl-](/img/structure/B85333.png)
